N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide
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Description
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H15NO2S2 and its molecular weight is 317.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Research has focused on the synthesis and reactivity of compounds related to N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide. Aleksandrov and El’chaninov (2017) described the synthesis of N-(1-Naphthyl)furan-2-carboxamide, demonstrating its potential as a precursor for further chemical reactions (Aleksandrov & El’chaninov, 2017).
Antimicrobial Activity
A study by Arora et al. (2013) synthesized 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, exploring their antimicrobial activities. This investigation highlights the compound's potential utility in developing new antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Antiviral Properties
Yongshi et al. (2017) reported on furan-carboxamide derivatives, including structures related to this compound, as novel inhibitors of the H5N1 influenza virus. Their work emphasized the significance of the furan and thiophene moieties in enhancing anti-influenza activity (Yongshi et al., 2017).
Solar Energy Applications
Kim et al. (2011) explored phenothiazine derivatives with furan as a conjugated linker for dye-sensitized solar cells, indicating the potential of furan and thiophene-based compounds in improving solar energy conversion efficiencies (Kim et al., 2011).
Antitumor Activity
Research on analogues of tiazofurin, such as furanfurin and thiophenfurin, has revealed their antitumor activities, demonstrating the utility of furan and thiophene moieties in the design of new anticancer drugs. Franchetti et al. (1995) documented the synthesis and biological evaluation of these compounds, noting their effects on inosine monophosphate dehydrogenase and their cytotoxicity against various cancer cell lines (Franchetti et al., 1995).
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S2/c18-16(15-4-2-10-21-15)17(11-13-6-8-19-12-13)7-5-14-3-1-9-20-14/h1-4,6,8-10,12H,5,7,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPQUELLAMVZSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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